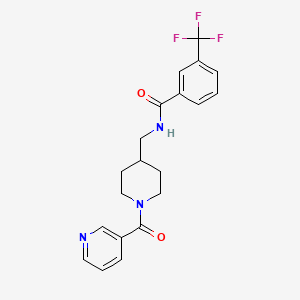

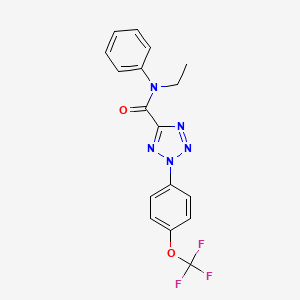

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide and its derivatives exhibit significant antimicrobial properties. For instance, a study focused on synthesizing novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives demonstrated that these compounds, along with their copper (Cu) and cadmium (Cd) complexes, showed comparable activity to ampicillin against S. aureus and E. coli (Khattab, 2005).

DNA Synthesis Enhancement

Research indicates that inhibitors related to benzamide, including this compound, can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This highlights a potential role in DNA repair mechanisms, especially in the context of poly-(ADP-ribose) polymerase's activity (Miwa et al., 1981).

Histone Deacetylase Inhibition

Compounds structurally related to this compound have been investigated for their role as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, is a small molecule HDAC inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the potential therapeutic applications of this compound derivatives in oncology (Zhou et al., 2008).

Antiarrhythmic Activity

The antiarrhythmic activity of benzamides with heterocyclic amide side chains, including compounds related to this compound, has been documented. These compounds have shown effectiveness in models of oral antiarrhythmic activity, with specific derivatives proceeding to clinical trials. This underlines the potential of such compounds in developing treatments for arrhythmias (Banitt et al., 1977).

Fluorination Protocol for Medicinal Chemistry

Derivatives of this compound have been explored for their potential in ortho-fluorination, a crucial step in medicinal chemistry for modifying drug properties. A specific protocol involving Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination highlights the compound's versatility in synthesizing functionally diverse groups, beneficial for drug development (Wang et al., 2009).

Mecanismo De Acción

Target of Action

The compound belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine derivatives have been found to have various pharmacological applications . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it might affect. Piperidine derivatives have been found to be involved in a variety of biological activities .

Result of Action

Piperidine derivatives have been found to have various pharmacological effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2/c21-20(22,23)17-5-1-3-15(11-17)18(27)25-12-14-6-9-26(10-7-14)19(28)16-4-2-8-24-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOBWHHUJGYTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)